molecular formula C8H10BrClN2 B13037459 (1R)-1-(4-Bromo-2-chlorophenyl)ethane-1,2-diamine

(1R)-1-(4-Bromo-2-chlorophenyl)ethane-1,2-diamine

Cat. No.: B13037459
M. Wt: 249.53 g/mol
InChI Key: DLXKPEYJCLWYDG-QMMMGPOBSA-N
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Description

(1R)-1-(4-Bromo-2-chlorophenyl)ethane-1,2-diamine is an organic compound characterized by the presence of bromine and chlorine atoms attached to a phenyl ring, along with an ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4-Bromo-2-chlorophenyl)ethane-1,2-diamine typically involves the following steps:

    Bromination and Chlorination: The starting material, a phenyl ring, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the 4 and 2 positions, respectively.

    Amine Introduction: The brominated and chlorinated phenyl compound is then reacted with ethane-1,2-diamine under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(4-Bromo-2-chlorophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(1R)-1-(4-Bromo-2-chlorophenyl)ethane-1,2-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (1R)-1-(4-Bromo-2-chlorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the ethane-1,2-diamine moiety, contribute to its reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-(4-Bromo-2-fluorophenyl)ethane-1,2-diamine
  • (1R)-1-(4-Chloro-2-bromophenyl)ethane-1,2-diamine
  • (1R)-1-(4-Iodo-2-chlorophenyl)ethane-1,2-diamine

Uniqueness

(1R)-1-(4-Bromo-2-chlorophenyl)ethane-1,2-diamine is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, which influences its chemical reactivity and potential applications. The combination of these halogens with the ethane-1,2-diamine moiety provides distinct properties that differentiate it from similar compounds.

Properties

Molecular Formula

C8H10BrClN2

Molecular Weight

249.53 g/mol

IUPAC Name

(1R)-1-(4-bromo-2-chlorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H10BrClN2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8H,4,11-12H2/t8-/m0/s1

InChI Key

DLXKPEYJCLWYDG-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=C(C=C1Br)Cl)[C@H](CN)N

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)C(CN)N

Origin of Product

United States

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